![molecular formula C6H3ClN2O3S2 B13501677 4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClN2O3S2 and a molecular weight of 250.7 g/mol.
Preparation Methods
The synthesis of 4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride typically involves the condensation of 2-amino-3-ethoxycarbonylthiophenes with formide at elevated temperatures . This reaction yields various derivatives of the compound, which can be further purified and characterized . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory, antibacterial, and antiviral properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For example, its derivatives may inhibit the activity of inflammatory mediators, thereby reducing inflammation .
Comparison with Similar Compounds
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride can be compared with other similar compounds, such as 4-Hydroxythieno[2,3-d]pyrimidine derivatives While both compounds share a similar core structure, the position of the sulfonyl chloride group and other substituents can significantly influence their chemical properties and reactivity
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Continued research on this compound and its derivatives may lead to the development of new materials, drugs, and therapeutic agents.
Properties
Molecular Formula |
C6H3ClN2O3S2 |
|---|---|
Molecular Weight |
250.7 g/mol |
IUPAC Name |
4-oxo-3H-thieno[3,2-d]pyrimidine-7-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClN2O3S2/c7-14(11,12)3-1-13-5-4(3)8-2-9-6(5)10/h1-2H,(H,8,9,10) |
InChI Key |
YGKICWUUMVHAKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(S1)C(=O)NC=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



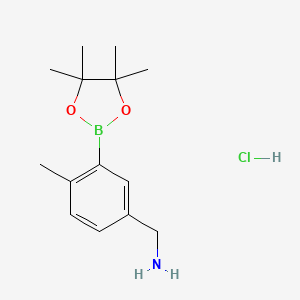
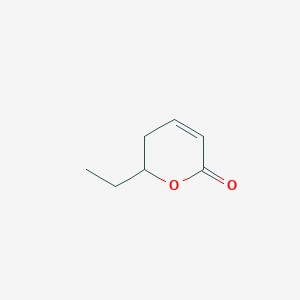
![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)
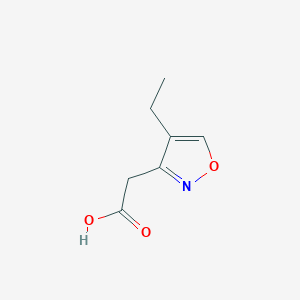

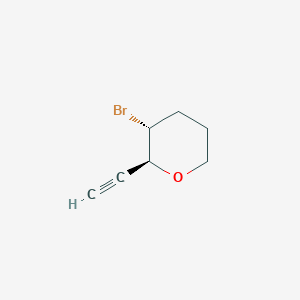
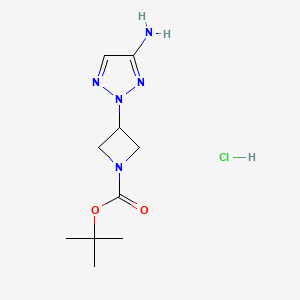

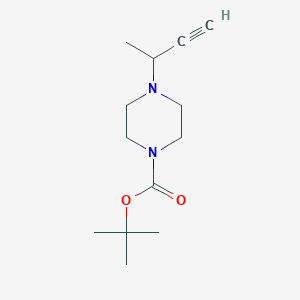
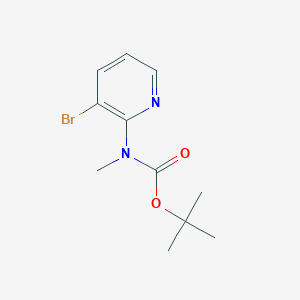
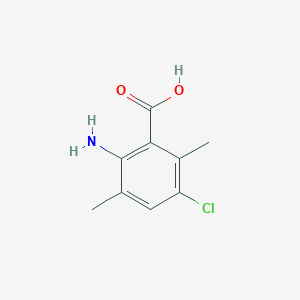
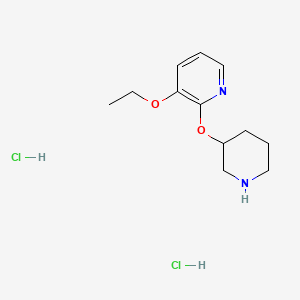
![3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13501687.png)
